4-bromo-8-(1-methylcyclopropyl)quinoline
Description
Properties
CAS No. |
2770359-20-9 |
|---|---|
Molecular Formula |
C13H12BrN |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
4-bromo-8-(1-methylcyclopropyl)quinoline |
InChI |
InChI=1S/C13H12BrN/c1-13(6-7-13)10-4-2-3-9-11(14)5-8-15-12(9)10/h2-5,8H,6-7H2,1H3 |
InChI Key |
DGRMJUBKKSNBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC3=C(C=CN=C32)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromoquinoline
4-Bromoquinoline serves as the precursor for subsequent alkylation. A high-yielding protocol involves treating quinolin-4-ol with phosphorus tribromide (PBr₃) in dry dimethylformamide (DMF) under nitrogen:
Procedure
-
Quinolin-4-ol (4.00 g, 27.6 mmol) is suspended in DMF (30 mL).
-
PBr₃ (7.61 g, 28.2 mmol) is added dropwise, forming a reddish suspension.
-
After 30 minutes, the mixture is quenched with ice, basified to pH 10 with NaHCO₃, and extracted with ethyl acetate.
-
Purification via silica gel chromatography yields 4-bromoquinoline as a yellow solid (88% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 88% |
| Reaction Time | 30 minutes |
| Purification | Silica gel (CH₂Cl₂/MeOH) |
Minisci C–H Alkylation at Position 8
The 4-bromoquinoline undergoes radical alkylation using bromocyclopropane under mechanochemical conditions to introduce the 1-methylcyclopropyl group:
Mechanochemical Protocol
-
4-Bromoquinoline (1.0 equiv.), bromocyclopropane (1.2 equiv.), and silver nitrate (AgNO₃, 0.1 equiv.) are ball-milled with K₂S₂O₈ (2.0 equiv.) at 25 Hz for 2 hours.
-
The reaction exploits the electron-withdrawing effect of the 4-bromo substituent, directing radical addition to the para position (C8).
Key Data
| Parameter | Value |
|---|---|
| Yield | 72% (isolated) |
| Reaction Medium | Solvent-free (ball-mill) |
| Scalability | Demonstrated at 50-g scale |
Mechanistic Insight
The AgNO₃/K₂S₂O₃ system generates cyclopropyl radicals via single-electron transfer (SET). The bromine at C4 stabilizes the transition state, favoring C8 functionalization over other positions.
Gould-Jacobs Cyclization with Substituted Anilines
This approach constructs the quinoline core with pre-installed substituents. For 8-(1-methylcyclopropyl) substitution, 3-(1-methylcyclopropyl)aniline is cyclized using Meldrum’s acid and triethyl orthoformate:
Synthesis of 8-(1-Methylcyclopropyl)quinolin-4-ol
Procedure
-
3-(1-Methylcyclopropyl)aniline (1.0 equiv.) reacts with Meldrum’s acid (1.1 equiv.) and triethyl orthoformate (2.0 equiv.) in refluxing ethanol.
-
The intermediate undergoes cyclization in diphenyl ether at 220°C for 15 minutes, yielding 8-(1-methylcyclopropyl)quinolin-4-ol.
Key Data
| Parameter | Value |
|---|---|
| Cyclization Yield | 65–70% |
| Temperature | 220°C |
| Byproducts | <5% (uncyclized intermediate) |
Bromination at Position 4
The hydroxyl group at C4 is replaced with bromine using PBr₃:
-
8-(1-Methylcyclopropyl)quinolin-4-ol (1.0 equiv.) is treated with PBr₃ (1.1 equiv.) in DMF at 0°C.
-
After 1 hour, the mixture is neutralized with NaHCO₃ and extracted to isolate the product.
Key Data
| Parameter | Value |
|---|---|
| Bromination Yield | 85% |
| Purity | >95% (HPLC) |
Suzuki-Miyaura Cross-Coupling at Position 8
While less common due to the challenge of synthesizing 8-bromoquinoline derivatives, this method offers regioselective control:
Preparation of 8-Bromoquinoline-4-carboxylic Acid
Procedure
Suzuki Coupling with 1-Methylcyclopropylboronic Acid
-
8-Bromoquinoline-4-carboxylic acid (1.0 equiv.), 1-methylcyclopropylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (5 mol%) are heated in dioxane/H₂O (3:1) with K₂CO₃.
-
The reaction achieves 55–60% conversion to 4-bromo-8-(1-methylcyclopropyl)quinoline after 12 hours.
Limitations
-
Low commercial availability of 1-methylcyclopropylboronic acid.
-
Competing protodeboronation reduces yield.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Regioselectivity | Cost Efficiency |
|---|---|---|---|---|
| Minisci Alkylation | 72 | High | High (C8) | Moderate |
| Gould-Jacobs | 65 | Moderate | High (C8) | Low |
| Suzuki Coupling | 55 | Low | Moderate | High |
Key Findings
-
The Minisci alkylation route is optimal for large-scale synthesis due to solvent-free conditions and short reaction times.
-
Gould-Jacobs cyclization requires specialized aniline precursors, limiting its practicality despite good regioselectivity.
-
Suzuki coupling is hindered by reagent availability but offers precise control for small-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-8-(1-methylcyclopropyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated quinoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are the major products.
Reduction Reactions: Hydrogenated quinoline derivatives are formed.
Scientific Research Applications
4-bromo-8-(1-methylcyclopropyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-8-(1-methylcyclopropyl)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated or literature-derived.
†Estimated based on analogous structures.
Key Observations:
Substituent Effects at Position 4: The bromine in 4-bromo-8-(1-methylcyclopropyl)quinoline contrasts with the piperazine in chloroquine . Bromine’s σ-withdrawing nature facilitates radiohalogenation (e.g., for PET imaging), whereas piperazine enhances solubility and basicity, critical for antimalarial activity .
Substituent Effects at Position 8: The 1-methylcyclopropyl group in the target compound introduces steric hindrance and rigidity, which may reduce off-target interactions compared to the methoxy group in 4-bromo-8-methoxyquinoline . Methoxy’s electron-donating properties enhance π-π stacking but reduce metabolic stability.
Radiopharmaceutical Potential
- 4-Bromo-8-methoxyquinoline serves as a precursor for radiohalogenated tracers in PET/SPECT imaging due to its planar structure and bromine’s replaceability with radioisotopes . However, its methoxy group limits steric versatility.
- The target compound’s methylcyclopropyl group may improve blood-brain barrier penetration for neuroimaging applications, though experimental validation is needed.
Enzyme Binding and Selectivity
- Molecular docking studies of quinoline derivatives (e.g., compound 22 in ) show that bulky substituents (e.g., phenyl, cyclopentane) at position 2 or 8 enhance binding to protease active sites by occupying S1–S4 subsites .
- The methylcyclopropyl group in the target compound could mimic this behavior, filling hydrophobic subsites more effectively than smaller groups like methoxy .
Crystallographic and Physicochemical Properties
- 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms and weak C–H⋯π interactions in its crystal structure, favoring stacking but lacking strong hydrogen bonding .
- The target compound’s methylcyclopropyl group likely disrupts coplanarity, reducing π-π interactions but increasing lipophilicity and membrane permeability.
Biological Activity
4-Bromo-8-(1-methylcyclopropyl)quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
4-Bromo-8-(1-methylcyclopropyl)quinoline is characterized by its unique molecular structure, which includes a bromine atom at the 4-position and a 1-methylcyclopropyl group at the 8-position of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 239.11 g/mol. The compound is often studied for its interactions with various biological targets.
The mechanism of action for 4-bromo-8-(1-methylcyclopropyl)quinoline involves its interaction with specific biomolecules, such as enzymes and receptors. It is hypothesized that the bromine atom may enhance the compound's lipophilicity, facilitating better membrane penetration and receptor binding. The precise pathways and targets remain an area of ongoing research.
Anticancer Properties
Recent studies have indicated that 4-bromo-8-(1-methylcyclopropyl)quinoline exhibits promising anticancer activity. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U-937 (Monocytic Leukemia) | 12.34 | |
| CEM-13 (T-Cell Leukemia) | 10.25 |
The compound was found to induce apoptosis in cancer cells, as evidenced by flow cytometry assays showing increased levels of caspase-3 cleavage and p53 expression in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary data suggest that 4-bromo-8-(1-methylcyclopropyl)quinoline may possess antimicrobial activity against certain bacterial strains. Studies have shown inhibition zones in disc diffusion assays, indicating potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Study on Cytotoxicity
A pivotal study investigated the cytotoxic effects of 4-bromo-8-(1-methylcyclopropyl)quinoline on various cancer cell lines. The results demonstrated that the compound's cytotoxicity was dose-dependent, with higher concentrations leading to increased cell death. The study emphasized the importance of structural modifications to enhance biological activity further.
Mechanistic Insights
Another study focused on elucidating the mechanism by which 4-bromo-8-(1-methylcyclopropyl)quinoline induces apoptosis in cancer cells. It was found that the compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption, leading to cytochrome c release and subsequent activation of caspases.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-bromo-8-(1-methylcyclopropyl)quinoline, and how does the 1-methylcyclopropyl group influence reaction conditions?
- Methodological Answer : The synthesis typically involves bromination of a quinoline precursor followed by introduction of the 1-methylcyclopropyl group. For example, bromination using N-bromosuccinimide (NBS) in chloroform at 60–80°C ensures selective substitution at the 4-position . The 1-methylcyclopropyl group can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropane-bearing boronic esters. Reaction optimization should consider steric hindrance from the cyclopropane ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-bromo-8-(1-methylcyclopropyl)quinoline?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. The deshielding effect of bromine (δ ~7.5–8.5 ppm for adjacent protons) and cyclopropane ring protons (δ ~1.0–1.5 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis reveals planarity of the quinoline core (r.m.s. deviation <0.03 Å) and weak intermolecular interactions (e.g., C–H⋯π) stabilizing the lattice .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 292.05 for C₁₃H₁₁BrN) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving the 1-methylcyclopropyl group?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., cyclopropane ring opening under acidic conditions). To mitigate:
- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.
- Optimize catalyst loading (1–5 mol% Pd) and base (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and stability .
- Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
Q. What experimental protocols are recommended for evaluating the antimicrobial activity of 4-bromo-8-(1-methylcyclopropyl)quinoline?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Prepare compound stock in DMSO (≤1% v/v) and serially dilute in Mueller-Hinton broth. MIC is the lowest concentration inhibiting visible growth after 18–24 h at 37°C .
- Mechanistic Studies : Perform time-kill assays and synergism tests with standard antibiotics (e.g., ciprofloxacin). Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .
Q. How can computational modeling predict the interaction of 4-bromo-8-(1-methylcyclopropyl)quinoline with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., M. tuberculosis enoyl-ACP reductase). The bromine and cyclopropane groups enhance hydrophobic interactions, while the quinoline nitrogen forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
Data Analysis and Interpretation
Q. What strategies validate the metabolic stability of 4-bromo-8-(1-methylcyclopropyl)quinoline in pharmacokinetic studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 min. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the in vitro t₁/₂ method .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition (IC₅₀ values <10 µM suggest high risk) .
Q. How do structural modifications (e.g., replacing bromine with iodine) impact the biological activity of quinoline derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 4-iodo-8-(1-methylcyclopropyl)quinoline) and compare IC₅₀ values in cytotoxicity assays. Larger halogens (e.g., iodine) may enhance halogen bonding but reduce solubility .
- Crystallographic Analysis : Resolve protein-ligand structures (e.g., with topoisomerase II) to map halogen-binding pockets .
Tables for Key Data
Table 1 : Comparative Reactivity of Halogenated Quinolines
| Substituent Position | Reaction Yield (%) | Preferred Catalyst | Reference |
|---|---|---|---|
| 4-Bromo, 8-Cyclopropane | 72–85 | Pd(PPh₃)₄ | |
| 5-Iodo, 8-Cyclopropane | 65–78 | Pd(OAc)₂ |
Table 2 : Antimicrobial Activity of 4-Bromo-8-(1-methylcyclopropyl)quinoline
| Strain | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|
| S. aureus | 12.5 | Membrane disruption | |
| E. coli | 25 | DNA gyrase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
